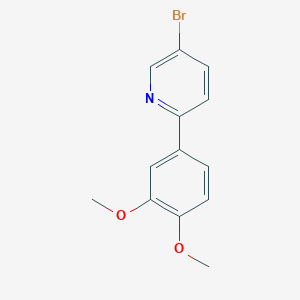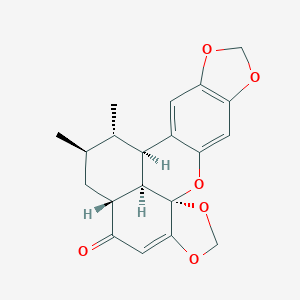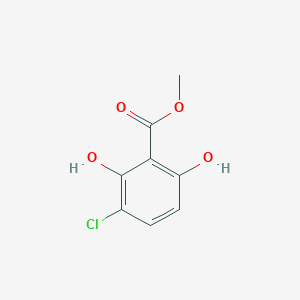
Methyl 3-chloro-2,6-dihydroxybenzoate
概要
説明
“Methyl 3-chloro-2,6-dihydroxybenzoate” belongs to the class of organic compounds known as p-hydroxybenzoic acid alkyl esters . These are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group .
Molecular Structure Analysis
The molecular formula of “Methyl 3-chloro-2,6-dihydroxybenzoate” is C8H7ClO4 . Its average mass is 168.147 Da and its monoisotopic mass is 168.042252 Da .Physical And Chemical Properties Analysis
“Methyl 3-chloro-2,6-dihydroxybenzoate” has a molecular weight of 202.59 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学的研究の応用
Chemical Synthesis and Optimization
Research by Gibson and Nagvekar (1997) on bifunctional derivatives of bis(m-phenylene)-32-crown-10 involved the optimization of condensation reactions, one of which used methyl 3,5-dihydroxybenzoate. This study highlights the role of methyl 3-chloro-2,6-dihydroxybenzoate in chemical synthesis and optimization processes (Gibson & Nagvekar, 1997).
Electrochemical Synthesis
Moghaddam et al. (2006) conducted an electrochemical study on 3,4-dihydroxybenzoic acid, providing insights into its utility in electrochemical synthesis and the formation of new compounds, which could be extrapolated to methyl 3-chloro-2,6-dihydroxybenzoate (Moghaddam et al., 2006).
Antimicrobial and Antitumor Properties
Xia et al. (2011) isolated new compounds from a marine endophytic fungus, including derivatives similar to methyl 3-chloro-2,6-dihydroxybenzoate, which showed moderate antitumor and antimicrobial activity. This suggests potential biomedical applications for methyl 3-chloro-2,6-dihydroxybenzoate (Xia et al., 2011).
Antibiotic Biosynthesis
Becker's research (1984) on the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, used in antibiotic biosynthesis, indicates a broader scope of applications for similar compounds like methyl 3-chloro-2,6-dihydroxybenzoate in antibiotic development (Becker, 1984).
Antifungal Activity
A study by Lee et al. (2017) on the antifungal activity of methyl 2,3-dihydroxybenzoate suggests that similar compounds, such as methyl 3-chloro-2,6-dihydroxybenzoate, could be explored for their potential as biofungicides (Lee et al., 2017).
Neuroprotective Effects
Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate, which may imply similar neuroprotective potentials for methyl 3-chloro-2,6-dihydroxybenzoate (Cai et al., 2016).
Safety And Hazards
将来の方向性
The pharmacokinetic characteristics of a related compound, “Methyl 3,4-Dihydroxybenzoate (MDHB)”, include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . This suggests potential future directions for “Methyl 3-chloro-2,6-dihydroxybenzoate” in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
methyl 3-chloro-2,6-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPINQGMXRRQGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-2,6-dihydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



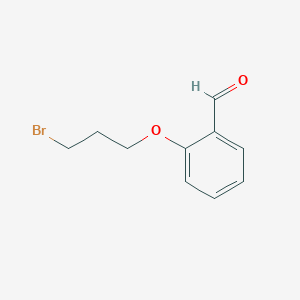
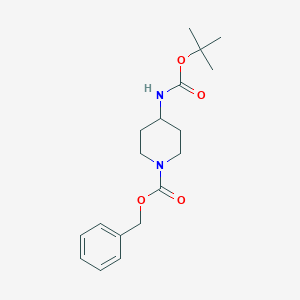
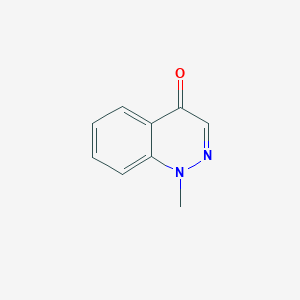
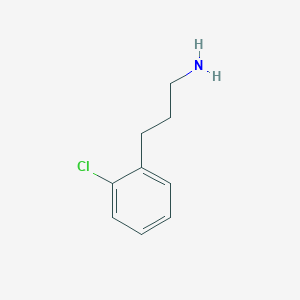
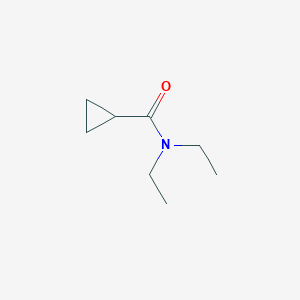
![Ethyl (6-bromothiazolo[4,5-b]pyrazin-2-yl)carbamate](/img/structure/B172478.png)
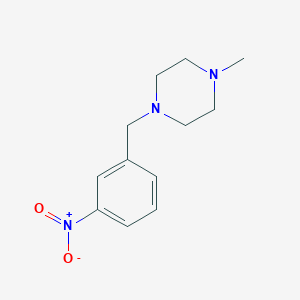
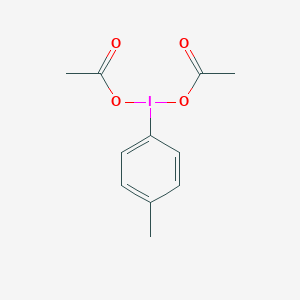
![1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine](/img/structure/B172490.png)
